A Senior Application Scientist's In-depth Technical Guide to N'-(2-chloroacetyl)-2-hydroxybenzohydrazide
A Senior Application Scientist's In-depth Technical Guide to N'-(2-chloroacetyl)-2-hydroxybenzohydrazide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N'-(2-chloroacetyl)-2-hydroxybenzohydrazide, identified by CAS number 28669-13-8 , is a synthetically versatile chemical intermediate poised at the intersection of several key pharmacophores.[1] This guide provides a comprehensive technical overview of the compound, from its fundamental physicochemical properties and synthesis to its mechanistic underpinnings and potential applications in modern drug discovery. By integrating a reactive chloroacetyl group with a biologically active 2-hydroxybenzohydrazide scaffold, this molecule serves as a powerful building block for creating novel therapeutic agents. This document elucidates detailed protocols for its synthesis and characterization, explores its demonstrated antimicrobial and anticancer activities, and discusses the rationale behind its use as a precursor in medicinal chemistry programs.
Introduction: The Strategic Convergence of Two Pharmacophores
In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a cornerstone of rational drug design. N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is a prime example of this principle. It merges two classes of compounds, benzohydrazides and chloroacetamides, each with a rich history of biological significance.
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The Benzohydrazide Scaffold: Benzohydrazide derivatives are recognized as privileged structures in drug development, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] The 2-hydroxy substitution, in particular, can enhance activity through hydrogen bonding interactions with biological targets.
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The Chloroacetamide Moiety: The chloroacetamide group is a well-known reactive intermediate.[2] Its electrophilic nature, conferred by the chlorine atom alpha to the carbonyl group, allows it to act as an alkylating agent. This functionality is particularly valuable for designing covalent inhibitors, which can form stable bonds with nucleophilic residues (like cysteine or histidine) in the active sites of target enzymes, leading to potent and often irreversible inhibition.[1]
The amalgamation of these two moieties in one molecule creates a compound that is not only biologically active in its own right but also serves as a reactive platform for further chemical elaboration, such as the synthesis of sulfide derivatives and other complex heterocyclic systems.[1][2]
Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and characteristics of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide are summarized below.
| Property | Value | Source |
| CAS Number | 28669-13-8 | [1] |
| Molecular Formula | C₉H₉ClN₂O₃ | [1] |
| Molecular Weight | 228.63 g/mol | [1] |
| IUPAC Name | N'-(2-chloroacetyl)-2-hydroxybenzohydrazide | [1] |
| InChI Key | ZVIAMOPKVYHXAV-UHFFFAOYSA-N | [1] |
Synthesis and Characterization: A Validated Protocol
The synthesis of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is typically achieved through a direct acylation reaction. The causality behind this choice is the high reactivity of the acid chloride with the terminal amine of the hydrazide, which allows for a straightforward and generally high-yielding transformation.
Experimental Protocol: Conventional Synthesis
This protocol describes a standard laboratory procedure for the synthesis of the title compound.
Rationale: The use of an appropriate solvent like dichloromethane ensures the solubility of the starting materials, while the dropwise addition of the highly reactive 2-chloroacetyl chloride at a controlled temperature prevents side reactions and ensures a homogenous reaction mixture. The final recrystallization step is crucial for achieving high purity.[1]
Reagents & Materials:
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2-Hydroxybenzohydrazide (CAS 936-02-7)
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2-Chloroacetyl chloride (CAS 79-04-9)[4]
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Dichloromethane (DCM), anhydrous
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Magnetic stirrer and stir bar
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Round-bottom flask
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Dropping funnel
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Ice bath
Step-by-Step Procedure:
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Preparation: In a clean, dry round-bottom flask, dissolve 1 equivalent of 2-hydroxybenzohydrazide in anhydrous dichloromethane.
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Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature down to 0-5 °C.
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Addition of Acylating Agent: Add 1.1 equivalents of 2-chloroacetyl chloride dropwise to the cooled solution via a dropping funnel over 30 minutes, maintaining vigorous stirring.
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Reaction: Allow the reaction to proceed at 0-5 °C for 1 hour, then remove the ice bath and let the mixture stir at room temperature for an additional 2-4 hours.
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Work-up: Monitor the reaction by TLC. Upon completion, pour the mixture into ice-cold water to quench any unreacted 2-chloroacetyl chloride.
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Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from a suitable solvent such as methanol or ethanol to yield the final product.[1]
Expected Yield: Typical yields for this reaction range from 60-80%, depending on the precise reaction conditions and purification efficiency.[1]
Alternative Method - Microwave Irradiation: For process optimization, microwave-assisted synthesis offers a significant advantage. Reactions conducted under microwave irradiation (e.g., 160–320 W for 2–8 minutes) can accelerate the reaction rate and improve yields to between 68% and 81%.[1][5]
Synthesis Workflow Diagram
Caption: A flowchart of the synthesis process.
Structural Characterization
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed. Each technique provides a unique piece of the structural puzzle.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence and connectivity of protons. Expected signals would include aromatic protons from the benzene ring, methylene protons from the chloroacetyl group, and exchangeable protons from the -NH and -OH groups.[6]
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Infrared (IR) Spectroscopy: IR spectroscopy validates the presence of key functional groups. Characteristic absorption bands would be observed for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (amide and hydrazide carbonyls, around 1650-1690 cm⁻¹), and C-Cl stretching.[6]
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) corresponding to 228.63 g/mol , along with a characteristic M+2 peak at approximately one-third the intensity, confirming the presence of a single chlorine atom.[6]
Mechanism of Action and Biological Activities
The biological effects of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide stem from its ability to interact with and disrupt essential cellular processes.
General Mechanism of Action
The primary mechanism involves the covalent modification of biological macromolecules.[1] The electrophilic chloroacetyl group can form stable covalent bonds with nucleophilic sites on proteins and enzymes, leading to their irreversible inhibition.[1] Additionally, the hydrazide moiety can form adducts with carbonyl groups on biomolecules, further contributing to cellular disruption.[1]
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties against a range of pathogenic bacteria.[1] The mechanism is likely tied to the inhibition of essential bacterial enzymes. The minimum inhibitory concentrations (MIC) against common bacterial strains are summarized below.
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | Gram-positive | 32 µg/mL |
| Escherichia coli | Gram-negative | 64 µg/mL |
| Pseudomonas aeruginosa | Gram-negative | 128 µg/mL |
| (Data sourced from Benchchem)[1] |
These results indicate that the compound could serve as a valuable lead for the development of new antimicrobial agents.[1]
Anticancer Activity
The compound has also shown promising anticancer activity, particularly in its ability to induce apoptosis (programmed cell death) in cancer cell lines such as human breast cancer (MCF-7).[1] The proposed mechanism involves the induction of severe oxidative stress within the cancer cells.
Key Mechanistic Steps:
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Induction of Reactive Oxygen Species (ROS): The compound has been shown to significantly increase the intracellular levels of ROS.[1]
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Mitochondrial Dysfunction: Elevated ROS levels lead to the disruption of mitochondrial function, a critical pathway in the initiation of apoptosis.[1]
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Caspase Activation: Mitochondrial damage triggers the activation of caspase pathways, a family of proteases that execute the apoptotic program.[1]
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Enzyme Inhibition: The compound may also directly inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.[1]
Proposed Anticancer Signaling Pathway
Caption: Proposed mechanism for anticancer activity.
Applications in Drug Development and Conclusion
N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is primarily valued as a high-purity chemical intermediate for research use in drug discovery and chemical biology.[1] Its bifunctional nature—a reactive handle combined with a biologically relevant scaffold—makes it an exceptionally useful starting material.
Key Applications:
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Synthesis of Covalent Inhibitors: The chloroacetyl group is ideal for designing targeted covalent inhibitors for enzymes with accessible nucleophilic residues.
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Lead Generation: Its intrinsic antimicrobial and anticancer properties make it a strong candidate for lead optimization programs.
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Elaboration into Complex Molecules: It serves as a building block for creating a diverse range of molecules, including α-glucosidase inhibitors for diabetes research and novel antioxidant compounds.[1]
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Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. SciELO South Africa. [Link]
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Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PubMed Central. [Link]
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Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]
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Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. [Link]
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